Pde1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-(cyclopentylmethyl)-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c17-13-10-21-14(12-5-7-23-8-6-12)18-19-15(21)16(22)20(13)9-11-3-1-2-4-11/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLAXUPVISWZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C(=CN3C(=NN=C3C2=O)C4CCOCC4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pde1-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde1-IN-2 is a potent and selective small molecule inhibitor of Phosphodiesterase 1 (PDE1), a key enzyme family in cyclic nucleotide signaling. PDE1 enzymes are dual-substrate hydrolases, breaking down both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The activity of PDE1 is uniquely regulated by calcium (Ca²⁺) and calmodulin (CaM), positioning it as a critical integrator of Ca²⁺ and cyclic nucleotide signaling pathways. This compound, identified from patent WO2016/55618 A1, shows particular promise for the modulation of signaling pathways in the central nervous system and is under investigation for its therapeutic potential in neurodegenerative and psychiatric disorders. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
The fundamental mechanism of action of this compound is the competitive inhibition of the PDE1 enzyme. Phosphodiesterases terminate intracellular signaling cascades by hydrolyzing the second messengers cAMP and cGMP to their inactive 5'-monophosphate forms. The PDE1 family, comprising three isoforms (PDE1A, PDE1B, and PDE1C), is activated by the Ca²⁺/Calmodulin complex. By binding to the catalytic site of PDE1, this compound prevents the degradation of cAMP and cGMP.
This inhibition leads to a localized increase in the intracellular concentrations of these cyclic nucleotides. Elevated levels of cAMP and cGMP, in turn, activate their primary downstream effectors: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. Activation of these kinases initiates a cascade of phosphorylation events that modulate the function of numerous cellular proteins, including ion channels, transcription factors, and enzymes involved in synaptic plasticity, memory, and learning. For instance, the cAMP/PKA pathway can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for long-term memory formation.
Quantitative Pharmacological Data
This compound demonstrates high potency against PDE1 isoforms, with a notable preference for PDE1C. The table below summarizes the in vitro inhibitory activity of this compound. To provide a broader context of selectivity, which is a critical attribute for a therapeutic candidate, representative data for a similar, well-characterized, and highly selective PDE1 inhibitor, ITI-214 (Lenrispodun), is also included. ITI-214 exhibits over 1000-fold selectivity for PDE1 compared to the next most sensitive PDE family (PDE4D) and between 10,000 to 300,000-fold selectivity against all other PDE families.
| Target | This compound IC₅₀ (nM) | ITI-214 (Lenrispodun) Kᵢ (nM) |
| PDE1A | 164 | 0.034 |
| PDE1B | 140 | 0.380 |
| PDE1C | 6 | 0.037 |
| PDE2A | >10,000 | >10,000 |
| PDE3A | >10,000 | >10,000 |
| PDE4D | >1,000 | 33 |
| PDE5A | >10,000 | >10,000 |
| PDE6 | >10,000 | >10,000 |
| PDE7A | >10,000 | >10,000 |
| PDE8A | >10,000 | >10,000 |
| PDE9A | >10,000 | >10,000 |
| PDE10A | >10,000 | >10,000 |
| PDE11A | >10,000 | >10,000 |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) represents the equilibrium dissociation constant of the enzyme-inhibitor complex. Lower values indicate higher potency. Data for ITI-214 is provided as a representative example of a highly selective PDE1 inhibitor.
Signaling Pathway and Point of Inhibition
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Determination of IC₅₀ via Fluorescence Polarization (FP) Assay
This protocol describes a generalized, homogeneous, in vitro assay for determining the inhibitory potency (IC₅₀) of compounds like this compound against a specific PDE1 isoform. The assay measures the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide substrate.
Principle: A small, fluorescently labeled substrate (e.g., FAM-cAMP) tumbles rapidly in solution, resulting in a low FP signal. When PDE1 hydrolyzes the substrate, the resulting linear monophosphate binds to a large, specific binding agent, forming a large complex. This large complex tumbles much slower, leading to a high FP signal. An inhibitor will prevent substrate hydrolysis, thus keeping the FP signal low.
Materials:
-
Purified, recombinant human PDE1 isoform (e.g., PDE1C)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Binding Agent (phosphate-binding nanoparticles)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound or other test compounds, serially diluted in DMSO
-
Low-volume, black, 384-well microplates
-
Fluorescence plate reader capable of measuring FP
Procedure:
-
Enzyme/Cofactor Preparation: Prepare a solution of the PDE1 enzyme with its activators, CaCl₂ and Calmodulin, in assay buffer.
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of serially diluted this compound into the wells of the 384-well plate. Include "no inhibitor" (positive control, 100% activity) and "no enzyme" (negative control, 0% activity) wells containing only DMSO.
-
Enzyme Addition: Add the PDE1 enzyme/cofactor solution to all wells except the negative controls.
-
Initiation of Reaction: Add the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Termination and Detection: Add the Binding Agent solution to all wells. This stops the reaction and allows the hydrolyzed product to bind.
-
Final Incubation: Incubate for a further period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader (e.g., λex = 485 nm, λem = 530 nm).
-
Data Analysis:
-
Convert the raw mP (millipolarization) values to percent inhibition relative to the positive and negative controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: General experimental workflow for an FP-based PDE1 inhibition assay.
Pde1-IN-2: A Technical Guide to its Function in Neurons for Researchers and Drug Development Professionals
An In-depth Examination of a Potent Phosphodiesterase 1 Inhibitor for Neurodegenerative and Psychiatric Disorders
Pde1-IN-2, a potent inhibitor of phosphodiesterase 1 (PDE1), has emerged as a significant tool for researchers in the fields of neuroscience and drug development. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound in neurons, with a focus on its potential therapeutic applications in neurodegenerative and psychiatric disorders. This compound is also known by the designation ITI-214 and was first described in patent WO2016/55618 A1. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Core Mechanism of Action in Neurons
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. By inhibiting PDE1, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within neurons. This elevation in cyclic nucleotide levels activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate various substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), which are pivotal in regulating gene expression related to neuronal plasticity, memory, and survival.
The functional consequences of this compound's mechanism of action in neurons include the enhancement of synaptic plasticity, potentiation of glutamatergic transmission, and neuroprotection. These effects are thought to underlie the observed improvements in cognitive function in preclinical models.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against the different isoforms of the PDE1 enzyme. The following table summarizes the available quantitative data on its potency.
| Target | IC50 (nM) | Reference |
| PDE1A | 164 | |
| PDE1B | 140 | |
| PDE1C | 6 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In preclinical studies, this compound (as ITI-214) has demonstrated efficacy in animal models of cognitive impairment at specific doses.
| Animal Model | Test | Effective Dose (mg/kg) | Observed Effect | Reference |
| Rat | Object Recognition Memory | 1 - 3 | Augmented memory | |
| Rat | MK-801 induced T-maze Spontaneous Alternation | 1 - 3 | Reversal of working memory deficits | |
| Rat | Contextual Memory | Not specified | Enhanced memory when dosed at or shortly after training |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in a neuron.
Caption: General experimental workflow for evaluating this compound.
Detailed Methodologies for Key Experiments
While specific, detailed protocols are often proprietary or vary between laboratories, this section outlines the general methodologies employed in the key experiments cited for evaluating this compound and similar PDE1 inhibitors.
PDE1 Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of PDE1 isoforms.
-
Principle: These assays typically use purified recombinant human PDE1A, PDE1B, and PDE1C enzymes. The enzyme activity is measured by its ability to hydrolyze a fluorescently labeled cAMP or cGMP substrate.
-
General Protocol:
-
A reaction mixture is prepared containing the PDE1 enzyme, a fluorescently labeled cyclic nucleotide substrate (e.g., FAM-cAMP), and a buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a set period at a controlled temperature.
-
A binding reagent is added that specifically binds to the fluorescently labeled monophosphate product, resulting in a change in fluorescence polarization.
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Measurement of cAMP/cGMP Levels in Neuronal Cells
-
Objective: To quantify the intracellular levels of cAMP and cGMP in neurons following treatment with this compound.
-
Principle: Competitive enzyme-linked immunosorbent assays (ELISAs) or fluorescence resonance energy transfer (FRET)-based biosensors are commonly used methods.
-
General Protocol (ELISA):
-
Neuronal cells (primary cultures or cell lines) are cultured and treated with this compound for a specified duration.
-
The cells are lysed to release intracellular components.
-
The cell lysates are added to microplate wells coated with an antibody specific for cAMP or cGMP.
-
A known amount of labeled cAMP or cGMP is added to compete with the unlabeled cyclic nucleotides from the sample for antibody binding.
-
After an incubation period, the wells are washed, and a substrate is added that reacts with the enzyme-linked label to produce a colorimetric or chemiluminescent signal.
-
The signal intensity is measured and is inversely proportional to the amount of cAMP or cGMP in the sample.
-
A standard curve is generated using known concentrations of cAMP or cGMP to determine the concentrations in the samples.
-
Ex Vivo Brain Slice Electrophysiology (Long-Term Potentiation)
-
Objective: To assess the effect of this compound on synaptic plasticity, often by measuring long-term potentiation (LTP), a cellular correlate of learning and memory.
-
Principle: Field excitatory postsynaptic potentials (fEPSPs) are recorded from specific synaptic pathways in acute brain slices (e.g., from the hippocampus) before and after the application of this compound and the induction of LTP.
-
General Protocol:
-
Rodents are euthanized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.
-
The slices are allowed to recover in oxygenated aCSF.
-
A recording electrode is placed in the dendritic layer of a specific neuronal population (e.g., CA1 pyramidal neurons), and a stimulating electrode is placed to activate the presynaptic afferents (e.g., Schaffer collaterals).
-
A baseline of synaptic transmission is established by recording fEPSPs in response to low-frequency stimulation.
-
This compound is bath-applied to the slice, and fEPSPs are recorded to assess its effect on basal synaptic transmission.
-
LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
fEPSPs are recorded for an extended period (e.g., 60 minutes) post-induction to measure the magnitude and stability of LTP in the presence of this compound compared to control conditions.
-
Behavioral Testing in Animal Models of Cognitive Impairment
-
Objective: To evaluate the in vivo efficacy of this compound in improving cognitive function in rodent models.
-
Principle: Animals are administered this compound and then subjected to behavioral paradigms that assess different aspects of learning and memory.
-
General Protocol (Novel Object Recognition Test):
-
Habituation Phase: Rodents are individually placed in an open-field arena for a set period to allow them to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined time. The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a specific delay period.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object. A higher index indicates better recognition memory. Pde1-IN-
-
Pde1-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-2. It details the discovery of this compound, originating from patent WO2016/55618 A1, and presents a step-by-step synthesis protocol. Furthermore, this guide outlines the experimental methodologies employed for the in-vitro characterization of this compound's inhibitory activity against PDE1 isoforms. Quantitative data on its biological activity is summarized for clear interpretation. Diagrams illustrating the relevant signaling pathways and experimental workflows are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, particularly those with an interest in PDE1 inhibition.
Introduction to PDE1 and this compound
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. The activity of PDE1 is dependent on calcium and calmodulin, placing it at a crucial intersection of Ca2+ and cyclic nucleotide signaling pathways. The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities. Dysregulation of PDE1 has been implicated in a variety of pathological conditions, including neurodegenerative disorders, psychiatric disorders, and cardiovascular diseases, making it an attractive target for therapeutic intervention.
This compound is a potent inhibitor of the PDE1 enzyme, with a notable selectivity for the PDE1C isoform. It was first disclosed in the patent WO2016/55618 A1 as "example 31". This guide will delve into the specifics of its synthesis and the methods used to determine its inhibitory activity.
Quantitative Data
The inhibitory activity of this compound against the three PDE1 isoforms has been quantified and is presented in the table below. The data is sourced from patent WO2016/55618 A1.
| Target | IC50 (nM) |
| PDE1A | 164 |
| PDE1B | 140 |
| PDE1C | 6 |
Synthesis of this compound
The synthesis of this compound, chemically named 6-bromo-7-(cyclopentylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-triazolo[1,5-a]pyrazin-4(5H)-one, is detailed in patent WO2016/55618 A1. The following is a step-by-step protocol for its preparation.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Detailed Protocol:
The synthesis of this compound involves the alkylation of a triazolopyrazinone core with a cyclopentylmethyl group. The specific details for the preparation of the starting materials and the final reaction conditions are described in patent WO2016/55618 A1. The following represents a generalized procedure based on the information available for related compounds in the patent family.
Step 1: Preparation of the Triazolopyrazinone Core (Intermediate A) The synthesis of the core structure, 6-bromo-2-(tetrahydro-2H-pyran-4-yl)-triazolo[1,5-a]pyrazin-4(5H)-one, is typically achieved through a multi-step sequence starting from simpler heterocyclic precursors. This often involves the condensation of a hydrazine derivative with a dicarbonyl compound or its equivalent, followed by cyclization and subsequent brom
An In-depth Technical Guide to PDE1 Inhibition and its Role in cAMP/cGMP Signaling Pathways, Featuring the Representative Inhibitor ITI-214
Disclaimer: Initial searches for the specific compound "Pde1-IN-2" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the well-characterized, potent, and selective phosphodiesterase 1 (PDE1) inhibitor, ITI-214 (also known as lenrispodun) , as a representative molecule to illustrate the core principles of PDE1 inhibition and its effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways.
Introduction for Researchers, Scientists, and Drug Development Professionals
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cAMP and cGMP, thereby playing a critical role in the regulation of intracellular second messenger signaling. The activity of PDE1 is dependent on calcium and calmodulin, placing it at a key intersection of calcium and cyclic nucleotide signaling pathways. Inhibition of PDE1 represents a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases. By preventing the degradation of cAMP and cGMP, PDE1 inhibitors can potentiate downstream signaling cascades, offering a mechanism to restore cellular homeostasis in pathological states.
This technical guide provides a comprehensive overview of the mechanism of action of PDE1 inhibitors, with a specific focus on ITI-214. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Quantitative Data on ITI-214
The following tables summarize the key quantitative data for the PDE1 inhibitor ITI-214, including its inhibitory potency against PDE1 isoforms and its effects on cellular processes.
Table 1: Inhibitory Potency of ITI-214 against Human PDE1 Isoforms
| PDE Isoform | Inhibition Constant (Kᵢ) |
| PDE1A | 33 pM |
| PDE1B | 380 pM |
| PDE1C | 35 pM |
Table 2: Selectivity of ITI-214 for PDE1 over other PDE Families
| PDE Family | Selectivity (fold increase in Kᵢ compared to PDE1A) |
| PDE4D | >1000-fold |
| Other PDE families | 10,000 - 300,000-fold |
Table 3: Cellular Activity of ITI-214
| Cell Type | Assay | Endpoint | IC₅₀ | Effect on Cyclic Nucleotides |
| Human Tunica Albuginea Fibroblasts | Myofibroblast Transformation | Prevention of transformation | 1.3 µM | Increased intracellular cAMP, no significant change in cGMP |
Table 4: Pharmacodynamic Effects of Single Oral Doses of ITI-214 in Patients with Heart Failure
| Dose | Change in Cardiac Output | Change in Systemic Vascular Resistance | Plasma cAMP/cGMP Levels |
| 10 mg | Not significant | Not significant | No significant change |
| 30 mg | +0.83 L/min | -564 dynes·s/cm⁻⁵ | No significant change |
| 90 mg | Not significant | -370 dynes·s/cm⁻⁵ | No significant change |
Note: The lack of change in plasma cyclic nucleotide levels suggests that the effects of ITI-214 are likely compartmentalized within the cells and tissues where PDE1 is active.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways affected by PDE1 inhibition and a typical experimental workflow for characterizing a PDE1 inhibitor.
In-Depth Technical Guide: Selectivity Profile of ITI-214 for PDE1 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ITI-214, a potent inhibitor of Phosphodiesterase 1 (PDE1). The document is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Selectivity Profile of ITI-214
ITI-214 demonstrates high potency and selectivity for the PDE1 enzyme family, which comprises three isoforms: PDE1A, PDE1B, and PDE1C. The inhibitor's affinity for these isoforms and its selectivity against other PDE families are critical parameters in its pharmacological profile.
Table 1: Inhibitory Potency of ITI-214 against PDE1 Isoforms
The following table summarizes the inhibitory constant (Ki) values of ITI-214 for the three human PDE1 isoforms. Lower Ki values indicate higher binding affinity and inhibitory potency.
| PDE1 Isoform | Ki (pM) |
| PDE1A | 33 |
| PDE1B | 380 |
| PDE1C | 37 |
Data derived from assays using recombinant human PDE enzymes.
Table 2: Selectivity of ITI-214 against Other PDE Families
This table illustrates the selectivity of ITI-214 for PDE1 isoforms over other PDE families. The selectivity is expressed as a fold-difference in inhibitory potency.
| PDE Family | Selectivity vs. PDE1A | Comments |
| PDE4D | >1000-fold | Nearest other PDE family in terms of affinity. |
| Other PDE Families | 10,000 - 300,000-fold | Demonstrates broad selectivity against other phosphodiesterases. |
Experimental Protocols
The determination of the inhibitory profile of compounds like ITI-214 involves precise and reproducible experimental methodologies. Below are detailed protocols for a common type of PDE1 inhibition assay.
Radioenzymatic PDE1 Inhibition Assay
This method measures the enzymatic activity of PDE1 by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cGMP or [3H]-cAMP) to its corresponding 5'-monophosphate.
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
[3H]-cGMP or [3H]-cAMP substrate
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM dithiothreitol (DTT)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl2)
-
ITI-214 or other test inhibitors
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Enzyme Activation: Pre-incubate the PDE1 enzyme with Calmodulin and CaCl2 in the assay buffer to ensure full activation of the enzyme.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, activated PDE1 enzyme, and varying concentrations of the test inhibitor (ITI-214).
-
Initiation of Reaction: Add the radiolabeled substrate ([3H]-cGMP or [3H]-cAMP) to the reaction mixture to initiate the enzymatic reaction. The total reaction volume is typically 100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA or by heat inactivation (e.g., boiling for 1 minute).
-
Conversion to Nucleoside: Add snake venom nucleotidase to the reaction mixture and incubate to convert the radiolabeled 5'-monophosphate product to its corresponding nucleoside (e.g., [3H]-guanosine or [3H]-adenosine).
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate will bind to the resin, while the uncharged nucleoside product will pass through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to PDE1 inhibition.
Pde1-IN-2 for Neurodegenerative Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pde1-IN-2, a potent phosphodiesterase 1 (PDE1) inhibitor, for its application in neurodegenerative disease research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to PDE1 as a Therapeutic Target in Neurodegeneration
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in the central nervous system.[1] The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C, which are activated by Ca²⁺/calmodulin.[2][3] These enzymes are highly expressed in brain regions implicated in neurodegenerative disorders, such as the hippocampus, cortex, and striatum.[4][5]
The inhibition of PDE1 elevates cAMP and cGMP levels, subsequently activating protein kinase A (PKA) and protein kinase G (PKG).[2] This signaling cascade is crucial for neuronal plasticity, learning, and memory.[5][6] By enhancing these pathways, PDE1 inhibitors have demonstrated potential therapeutic benefits in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, by promoting the expression of genes related to neuronal plasticity and neurotrophic factors.[4][6]
This compound: A Potent PDE1 Inhibitor
This compound is a selective inhibitor of phosphodiesterase 1, developed for the research of neurodegenerative and psychiatric disorders.[7] Its inhibitory activity against the different PDE1 isoforms highlights its potential as a tool compound for studying the role of PDE1 in various cellular and in vivo models.
Quantitative Data
The following table summarizes the in vitro inhibitory potency of this compound against the human PDE1 isoforms.
| Target | IC50 (nM) | Reference |
| PDE1A | 164 | [7] |
| PDE1B | 140 | [7] |
| PDE1C | 6 | [7] |
Mechanism of Action
This compound exerts its effects by competitively inhibiting the catalytic activity of PDE1. This leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways critical for neuronal function and survival.
Signaling Pathway
The diagram below illustrates the canonical signaling pathway affected by the inhibition of PDE1.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in neurodegenerative disease research.
In Vitro PDE1 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE1 assay kits and is suitable for determining the IC50 of this compound.[3]
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP or cGMP (substrate)
-
Binding Agent (phosphate-binding nanoparticle)
-
This compound
-
DMSO
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in PDE Assay Buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in PDE Assay Buffer) to the wells of the microplate.
-
Add 12.5 µL of the substrate solution to each well.
-
Add 5 µL of the diluted PDE1 enzyme to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 12.5 µL of Binding Agent to stop the enzymatic reaction.
-
Incubate for an additional 20 minutes at room temperature.
-
Measure the fluorescence polarization of each well using a plate reader equipped for FP.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based cAMP/cGMP Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP/cGMP levels in a relevant cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Forskolin (for stimulating cAMP) or SNP (for stimulating cGMP)
-
Cell lysis buffer
-
cAMP/cGMP ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin or SNP for 15 minutes.
-
Remove the medium and lyse the cells with the provided lysis buffer.
-
Perform the cAMP or cGMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Quantify the concentration of cAMP or cGMP in each sample and determine the EC50 of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a PDE1 inhibitor like this compound for neurodegenerative diseases.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE1 in the pathophysiology of neurodegenerative diseases. Its potent and selective inhibitory activity allows for the precise modulation of cAMP and cGMP signaling pathways in both in vitro and in vivo models. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and contribute to the development of novel therapeutics for these debilitating disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PDE1-IN-2 In Vitro Assay
These application notes provide a detailed protocol for determining the inhibitory activity of a test compound, referred to as PDE1-IN-2, on phosphodiesterase 1 (PDE1) using a fluorescence polarization-based in vitro assay. This document is intended for researchers, scientists, and drug development professionals actively engaged in screening and characterizing PDE1 inhibitors.
Introduction
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in regulating intracellular second messenger signaling. The catalytic activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM). Given its involvement in a variety of physiological processes, PDE1 has emerged as a significant therapeutic target for a range of disorders. This document outlines a robust fluorescence polarization (FP) assay to quantify the inhibitory potential of novel compounds against PDE1.
Principle of the Assay
The in vitro assay described here is a competitive, homogeneous fluorescence polarization assay. The assay principle is based on the competition between the product of the PDE1 enzymatic reaction (5'-AMP or 5'-GMP) and a fluorescently labeled nucleotide monophosphate (tracer) for binding to a specific binding agent. When the fluorescent tracer is bound to the larger binding agent molecule, it rotates slowly, resulting in a high fluorescence polarization signal. In the presence of PDE1, the substrate (cAMP or cGMP) is hydrolyzed to its corresponding nucleotide monophosphate, which then displaces the fluorescent tracer from the binding agent. This displacement leads to a faster rotation of the small tracer molecule and consequently, a decrease in the fluorescence polarization signal. The inhibitory effect of a compound like this compound is measured by its ability to prevent the hydrolysis of the substrate, thus maintaining a high fluorescence polarization signal.
Signaling Pathway of PDE1
The following diagram illustrates the canonical signaling pathway involving PDE1.
Experimental Workflow
The diagram below outlines the major steps in the this compound in vitro fluorescence polarization assay.
Materials and Reagents
-
Recombinant Human PDE1 Enzyme
-
PDE Assay Buffer
-
Substrate (cAMP or cGMP)
-
Fluorescently Labeled Nucleotide Monophosphate (Tracer)
-
Binding Agent
-
Test Compound (this compound)
-
Control Inhibitor (e.g., IBMX)
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well black microplates
-
Fluorescence Polarization Microplate Reader
Experimental Protocol
1. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions.
-
PDE1 Enzyme: Thaw the PDE1 enzyme on ice and dilute to the desired concentration in cold assay buffer. The final concentration should be determined empirically by running a titration curve.
-
Substrate: Prepare a stock solution of cAMP or cGMP in assay buffer. The final concentration used in the assay should be at or near the Km value for the enzyme.
-
Test Compound (this compound): Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Control Inhibitor: Prepare a known PDE1 inhibitor (e.g., IBMX) in the same manner as the test compound to serve as a positive control for inhibition.
2. Assay Procedure
The following steps should be performed in a 96-well or 384-well black microplate. It is recommended to perform all reactions in duplicate or triplicate.
-
Blank (No Enzyme): Add 5 µL of assay buffer and 5 µL of the vehicle (e.g., 1% DMSO in assay buffer).
-
Positive Control (100% Activity): Add 5 µL of diluted PDE1 enzyme and 5 µL of the vehicle.
-
Test Compound: Add 5 µL of diluted PDE1 enzyme and 5 µL of the serially diluted this compound.
-
Control Inhibitor: Add 5 µL of diluted PDE1 enzyme and 5 µL of the serially diluted control inhibitor.
-
Initiate Reaction: To all wells except the "Blank", add 10 µL of the substrate solution to initiate the enzymatic reaction. For the "Blank" wells, add 10 µL of assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Stop Reaction & Detection: Add 10 µL of the detection reagent mix (containing the binding agent and fluorescent tracer) to all wells.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization of the plate using a microplate reader equipped for FP measurements (Excitation ~485 nm, Emission ~530 nm).
Data Presentation and Analysis
The raw fluorescence polarization data (in millipolarization units, mP) is used to calculate the percent inhibition for each concentration of this compound.
Calculation of Percent Inhibition:
% Inhibition = 100 x (1 - [ (mP of Test Compound - mP of Blank) / (mP of Positive Control - mP of Blank) ] )
The calculated percent inhibition values are then plotted against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a four-parameter logistic equation.
Summary of Quantitative Data
The results of the assay can be summarized in the following table format
Pde1-IN-2 solubility in DMSO for stock solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde1-IN-2 is a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), a family of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C, which are differentially expressed in various tissues, including the central nervous system, cardiovascular system, and immune cells. By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways. This makes this compound a valuable tool for investigating the physiological and pathological roles of PDE1 and a potential therapeutic agent for a range of disorders.
These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and its application in a typical cell-based assay.
Data Presentation
Table 1: Inhibitory Potency of this compound against PDE1 Isoforms
| Isoform | IC50 (nM) |
| PDE1A | 164 |
| PDE1B | 140 |
| PDE1C | 6 |
Data sourced from Cenmed Enterprises.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (Molecular Weight: 381.27 g/mol ), add 262.3 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. Under these conditions, the stock solution is expected to be stable for at least 6 months to a year.
Note on DMSO Concentration in Assays: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Protocol 2: Cell-Based Assay for Measuring Intracellular cAMP/cGMP Levels
This protocol provides a general workflow for assessing the effect of this compound on intracellular cyclic nucleotide levels in a cultured cell line.
Materials:
-
Cultured cells expressing PDE1
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., PBS or HBSS)
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA or HTRF)
-
Multi-well plates (e.g., 96-well)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control.
-
Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells with the inhibitor for a predetermined time, which should be optimized for the specific cell line and experimental goals.
-
Cell Lysis: After incubation, wash the cells with assay buffer and then lyse the cells according to the instructions provided with the cAMP/cGMP immunoassay kit.
-
Quantification of cAMP/cGMP: Perform the immunoassay on the cell lysates to determine the intracellular concentrations of cAMP or cGMP.
-
Data Analysis: Measure the signal using a plate reader and calculate the cAMP or cGMP concentrations based on a standard curve. Analyze the dose-response relationship of this compound on cyclic nucleotide levels.
Visualizations
Caption: Workflow for this compound stock preparation and use in a cellular assay.
Application Notes and Protocols for Pde1-IN-2 in Memory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Pde1-IN-2, a selective phosphodiesterase 1 (PDE1) inhibitor, in memory-related studies. The protocols outlined below are based on established methodologies for assessing cognitive enhancement and are adapted for the specific investigation of this compound.
Introduction
Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in neuronal signaling pathways. Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP, which are known to play crucial roles in synaptic plasticity, long-term potentiation (LTP), and memory formation. This compound is a potent and selective inhibitor of PDE1, with IC50 values of 164 nM, 140 nM, and 6 nM for PDE1A, PDE1B, and PDE1C, respectively. Its potential to modulate cyclic nucleotide signaling in the brain makes it a compelling candidate for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders.
Mechanism of Action: PDE1 Inhibition and Memory Enhancement
The cognitive-enhancing effects of PDE1 inhibitors are primarily attributed to their ability to augment cAMP and cGMP signaling cascades in brain regions critical for memory, such as the hippocampus and prefrontal cortex. These second messengers activate downstream protein kinases, including protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various substrates involved in synaptic function and gene expression. A key downstream target is the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes essential for synaptic plasticity and memory consolidation. By inhibiting PDE1, this compound is hypothesized to enhance these signaling pathways, thereby promoting synaptic strength and improving memory processes.
Figure 1: PDE1 Signaling Pathway in a Neuron.
Preclinical Evaluation of this compound in Memory Models
The following protocols describe two standard behavioral assays for assessing the pro-cognitive effects of this compound in rodents: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM). These tests evaluate different aspects of memory, including recognition memory and spatial learning and memory.
I. Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. This test is particularly useful for assessing recognition memory, which is a form of declarative memory.
Experimental Workflow
Troubleshooting & Optimization
Pde1-IN-2 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Pde1-IN-2 in aqueous buffers.
This compound Product Information
This compound is a potent inhibitor of phosphodiesterase 1 (PDE1), an enzyme family that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Due to its role in regulating cyclic nucleotide signaling, this compound is utilized in research for neurodegenerative and psychiatric disorders. Like many small molecule inhibitors, particularly those with hydrophobic structures, achieving sufficient concentration in aqueous solutions for in-vitro experiments can be challenging.
| Property | Value | Source |
| CAS Number | 1904611-63-7 | |
| Molecular Formula | C₁₆H₂₁BrN₄O₂ | |
| Molecular Weight | 381.27 g/mol | |
| IC₅₀ (PDE1C) | 6 nM | |
| IC₅₀ (PDE1B) | 140 nM | |
| IC₅₀ (PDE1A) | 164 nM |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: Precipitation of this compound in aqueous buffer is a common issue stemming from its poor water solubility. Small molecule inhibitors, especially those with high lipophilicity, often have limited solubility in aqueous environments. When a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the inhibitor can crash out of solution if its concentration exceeds its solubility limit in the final aqueous medium. This is a known challenge for compounds classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or IV (low solubility, low permeability).
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). One supplier suggests preparing a 10 mM solution in DMSO. It is critical to ensure the compound is fully dissolved in the organic solvent before further dilution. The stock solution should be stored properly, typically at -20°C or -80°C, to prevent degradation.
Q3: Can the composition of my aqueous buffer affect the solubility of this compound?
A3: Yes, the composition of the aqueous buffer can significantly impact drug solubility. Several factors play a role:
-
pH: The ionization state of a compound can change with pH, affecting its solubility. While this compound's structure is not strongly acidic or basic, minor pH shifts can still influence solubility.
-
Buffer Species: Different buffer systems (e.g., phosphate vs. bicarbonate) can interact with the compound differently, affecting its dissolution kinetics and equilibrium solubility.
-
Ionic Strength: High salt concentrations can sometimes decrease the solubility of organic molecules through a "salting-out" effect.
-
Additives: The presence of divalent cations (like Ca²⁺ or Mg²⁺) or other components in complex media can sometimes lead to salt formation or other interactions that reduce solubility.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The maximum tolerated concentration of DMSO varies depending on the cell line and assay duration. Generally, for most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5%, as higher concentrations can be cytotoxic or induce unintended biological effects. It is always best practice to determine the specific tolerance of your experimental system by running a vehicle control with varying DMSO concentrations.
Troubleshooting Guide for this compound Solubility
If you are encountering precipitation or incomplete dissolution, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. | 1. Lower the Final Concentration: Decrease the working concentration of this compound in your experiment. 2. Increase Co-solvent: Ensure the final DMSO concentration is as high as your assay tolerates (e.g., 0.1% - 0.5%) to aid solubility. 3. Serial Dilution: Perform a serial dilution in your aqueous buffer rather than a single large dilution step. |
| Solution is cloudy or contains visible particles after preparation. | Incomplete dissolution of the initial stock, or precipitation over time. | 1. Ensure Stock is Clear: Confirm your DMSO stock solution is completely clear before use. Gentle warming (to 37°C) or vortexing can help dissolve the compound fully. 2. Prepare Freshly: Prepare the final aqueous solution immediately before use, as some compounds can precipitate out of solution over time. |
| Inconsistent experimental results across different batches. | Variability in solution preparation or buffer composition. | 1. Standardize Protocol: Use a consistent, documented protocol for preparing your solutions. 2. Check Buffer pH: Verify the pH of your buffer before each experiment. 3. Use High-Purity Reagents: Ensure the purity of the solvent and buffer components. |
| Need to use a higher concentration than is soluble in the buffer. | The intrinsic properties of P |
Troubleshooting inconsistent results with Pde1-IN-2
Welcome to the technical support center for Pde1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Phosphodiesterase 1 (PDE1), a family of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their increased intracellular levels. This enhances signaling pathways mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). The PDE1 enzyme family is dependent on calcium and calmodulin for its activity.
Q2: What are the different isoforms of PDE1, and does this compound show selectivity?
The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C. These isoforms exhibit different tissue distributions and substrate specificities. PDE1A and PDE1B preferentially hydrolyze cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity. This compound demonstrates selectivity for the different isoforms, with reported IC50 values of 164 nM for PDE1A, 140 nM for PDE1B, and 6 nM for PDE1C.
Q3: What are the potential therapeutic applications of this compound?
Due to the role of PDE1 in various physiological processes, this compound and other PDE1 inhibitors are being investigated for a range of therapeutic areas. These include neurodegenerative and psychiatric disorders, cardiovascular diseases, and inflammatory conditions. PDE1 enzymes are expressed in the central nervous system, making them attractive targets for neurological conditions.
Troubleshooting Guide
Inconsistent or Noisy Data
Q4: My experimental results with this compound are inconsistent. What are the possible causes?
Inconsistent results can stem from several factors related to compound handling, experimental setup, and biological variability. Here are some common areas to investigate:
-
Compound Stability and Storage: Ensure this compound is stored correctly. Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound may have limited solubility in aqueous solutions. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including controls.
-
Cell/Tissue Health: The physiological state of your cells or tissues can significantly impact results. Ensure consistent cell passage numbers, confluency, and overall health. For tissue preparations, maintain viability and consistency in dissection and handling.
-
Pipetting and Dilution Errors: Inaccurate dilutions can lead to significant variability. Use calibrated pipettes and perform serial dilutions carefully.
Unexpected or Off-Target Effects
Q5: I am observing unexpected effects that don't align with PDE1 inhibition. What could be the reason?
While this compound is a potent PDE1 inhibitor, off-target effects are possible, especially at higher concentrations.
-
Concentration: Use the lowest effective concentration of this compound as determined by a dose-response experiment. High concentrations increase the likelihood of binding to other proteins.
-
Inhibitor Specificity: Although this compound is selective for PDE1 isoforms, it may interact with other phosphodiesterases or cellular targets at high concentrations. Consider using another structurally different PDE1 inhibitor as a control to confirm that the observed effects are due to PDE1 inhibition.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Always include a vehicle control in your experiments with the same final solvent concentration as your experimental samples.
Data and Protocols
Inhibitor Potency
The following table summarizes the in vitro potency of this compound against the human PDE1 isoforms.
| Isoform | IC50 (nM) |
| PDE1A | 164 |
| PDE1B | 140 |
| PDE1C | 6 |
Experimental Protocols
General Protocol for In Vitro PDE1 Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on recombinant PDE1 enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
